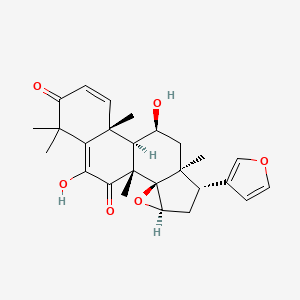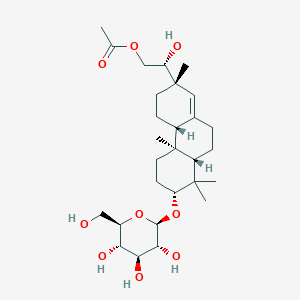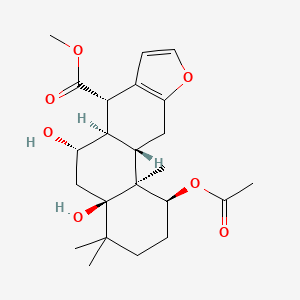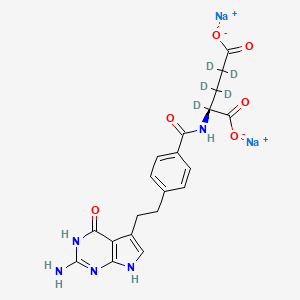
11beta-Hydroxycedrelone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta-Hydroxycedrelone is a naturally occurring triterpenoid compound isolated from the twigs and leaves of Walsura yunnanensis. It is known for its cytotoxic activity, exhibiting moderate inhibitory effects against the HL-60 cell line with an IC50 value of 8.9 micromolar .
Mechanism of Action
Target of Action
The primary target of 11beta-Hydroxycedrelone is the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the local control of the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor .
Mode of Action
This compound exhibits moderate inhibitory activity against the HL-60 cell line . It is suggested that it interacts with its target, 11β-HSD1, and inhibits its function . .
Biochemical Pathways
The 11β-HSD1 enzyme is involved in the regulation of glucocorticoid action. It acts as an 11-oxoreductase that reversibly metabolizes cortisone to cortisol . By inhibiting 11β-HSD1, this compound may affect the balance of active and inactive glucocorticoids, thereby influencing various biochemical pathways related to inflammation, metabolism, and immune response .
Pharmacokinetics
A study on a similar compound, bi 187004, an inhibitor of 11β-hsd1, showed that exposure increased non-proportionally over the entire dose range tested, and renal excretion was low
Result of Action
The inhibition of 11β-HSD1 by this compound could potentially lead to a decrease in the local availability of active glucocorticoids. This could have various molecular and cellular effects, depending on the tissue and physiological context. For instance, it could modulate inflammatory responses or metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain environmental chemicals are known to disrupt glucocorticoid action, potentially affecting the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
11beta-Hydroxycedrelone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It exhibits moderate inhibitory activity against the HL-60 cell line, with an IC50 value of 8.9 µM . This suggests that this compound can interfere with cellular processes by inhibiting specific enzymes involved in cell proliferation and survival.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to exhibit cytotoxic activity, particularly against cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its inhibitory activity against the HL-60 cell line indicates its potential to interfere with cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This compound’s cytotoxic activity is likely due to its ability to inhibit enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . Additionally, this compound may alter gene expression, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits cytotoxic activity over a specific period, with its inhibitory effects on cell proliferation being observed within a defined timeframe . The stability of this compound in various solvents, such as chloroform, dichloromethane, and ethyl acetate, also plays a role in its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to increased cytotoxic activity, while lower doses may exhibit minimal effects. Studies have shown that this compound exhibits moderate inhibitory activity against cancer cell lines at specific concentrations
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound’s cytotoxic activity suggests its involvement in pathways related to cell proliferation and survival. By inhibiting specific enzymes, this compound can alter metabolic flux and affect metabolite levels, leading to disrupted cellular metabolism and induced apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its cytotoxic effects . The distribution of this compound within tissues also influences its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, this compound can interact with enzymes and proteins within these compartments, leading to enzyme inhibition or activation and subsequent cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxycedrelone typically involves the extraction from natural sources such as Walsura yunnanensis. The structure of this compound is established using spectroscopic methods .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, followed by purification processes.
Chemical Reactions Analysis
Types of Reactions: 11beta-Hydroxycedrelone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
11beta-Hydroxycedrelone has diverse applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of triterpenoids and their derivatives.
Biology: The compound’s cytotoxic properties make it a candidate for cancer research, particularly in studying its effects on various cancer cell lines.
Industry: While its industrial applications are still under exploration, its unique chemical structure makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Walsuralactam A
- Cedrelone
- Walsuronoid B
- 1,3-Diacetylvilasinin
- Toosendanin
Comparison: 11beta-Hydroxycedrelone is unique due to its rearranged A-ring structure, which distinguishes it from other similar triterpenoids. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXHNQBTKQCGX-SAUZOWKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the source of 11β-Hydroxycedrelone in this study?
A1: 11β-Hydroxycedrelone was isolated from the bark of the Walsura yunnanensis plant [].
Q2: How was the structure of 11β-Hydroxycedrelone determined?
A2: The structure of 11β-Hydroxycedrelone, along with other isolated compounds, was determined through spectral analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1150790.png)
